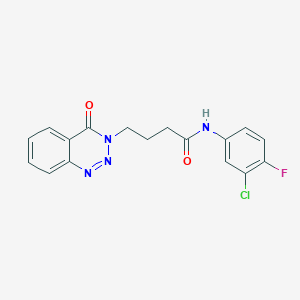

![molecular formula C13H10ClN3 B2935303 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 691884-04-5](/img/structure/B2935303.png)

6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Übersicht

Beschreibung

“6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various methods. One approach involves heating a mixture of α-azidochalcones and 3-aminopyrazoles under mild conditions . Another method uses the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction with synthesized glycone and aglycone intermediates .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines has been characterized by techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . Further studies on the structure-activity relationship have also been conducted .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions. For instance, they can form dimers under UV light . They also react with CS in the presence of sodium methoxide to give pyrimidinethione derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines depend on their specific structure and substituents. For instance, the optical properties, including the dielectric functions, reflectivity, and refractive index, have been analyzed .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

This compound has been investigated for its antimicrobial activity . Computational techniques such as the density functional theory, ADMET evaluation, and molecular docking were applied to elucidate the chemical nature, drug likeness and antibacterial function of the molecule . The molecule demonstrated a high affinity for binding within the active sites of antibacterial and antimalarial proteins .

Anticancer Activity

Pyrimidine derivatives, including “6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine”, have been studied for their anticancer activity . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer . Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .

Anti-Quorum-Sensing Activities

Although specific studies on “6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” are limited, pyrazolo-pyrimidine derivatives have been studied for their anti-quorum-sensing activities . Quorum sensing is a system of stimulus and response correlated to population density, and it’s often targeted in antimicrobial research .

Inhibition of Nucleoside Triphosphates

Pyrimidine analogues, including “6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine”, are considered as antimetabolites inhibiting nucleoside triphosphates in the synthesis of nucleic acids DNA or RNA or both . This property makes them useful in various research applications, including the study of DNA and RNA synthesis and function .

Wirkmechanismus

Target of Action

Pyrimidine derivatives have been associated with a wide range of biological activities, including anticancer , antiviral , antimicrobial , and anti-inflammatory effects. These activities suggest that the compound may interact with various cellular targets, potentially including enzymes, receptors, or nucleic acids.

Mode of Action

Some pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit human carbonic anhydrase (hca-i and hca-ii) isoforms , which are enzymes involved in maintaining pH balance in the body. This suggests that 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given the broad spectrum of activities associated with pyrimidine derivatives , it is plausible that this compound could influence multiple pathways. For instance, if the compound acts as an enzyme inhibitor, it could disrupt the normal function of those enzymes and alter the biochemical pathways in which they are involved.

Result of Action

Some pyrazolo[1,5-a]pyrimidine derivatives have shown significant antibacterial activity , suggesting that this compound might also exhibit similar effects. This could involve causing cell death, inhibiting cell growth, or disrupting essential cellular processes.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c1-9-6-13-15-7-11(8-17(13)16-9)10-2-4-12(14)5-3-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGXVJGBTGEQGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324071 | |

| Record name | 6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821801 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

691884-04-5 | |

| Record name | 6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2935221.png)

![[6-(4-Fluorophenoxy)pyridin-2-yl]methanamine](/img/structure/B2935222.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2935225.png)

![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2935227.png)

![2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B2935230.png)

![2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide](/img/structure/B2935235.png)

![2-Methoxy-5-nitrobenzo[d]thiazole](/img/structure/B2935241.png)